Product packaging for 3-(3-Fluorophenyl)cyclopent-2-en-1-one(Cat. No.:)

3-(3-Fluorophenyl)cyclopent-2-en-1-one

Cat. No.: B8550154
M. Wt: 176.19 g/mol
InChI Key: AAIPVTRFHCSYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenyl)cyclopent-2-en-1-one is a fluorinated cyclic enone building block of high interest in medicinal chemistry and materials science research. The compound features a planar, conjugated system where the cyclopentenone ring is coupled with a 3-fluorophenyl group, a structural motif known to promote electron delocalization and influence molecular packing in the solid state . This scaffold is a valuable intermediate in the synthesis of more complex molecules. Structural analogues of cyclopentenone are investigated as potent activators of Heat Shock Factor 1 (HSF-1), a pathway with therapeutic potential for neurodegenerative diseases like Alzheimer's, ischemia, and other conditions mediated by oxidative stress . Furthermore, the 3-arylcyclopent-2-en-1-one core is a key precursor in developing fulvene-based polymers with potential applications in molecular electronics and optoelectronics . The fluorine atom on the phenyl ring is a common modification in drug discovery used to fine-tune a compound's electronic properties, metabolic stability, and binding affinity. Researchers can leverage the halogen atom for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, to extend the π-conjugation of the molecular framework . Our product is supplied with comprehensive characterization data. For research purposes only. Not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9FO B8550154 3-(3-Fluorophenyl)cyclopent-2-en-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

IUPAC Name

3-(3-fluorophenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C11H9FO/c12-10-3-1-2-8(6-10)9-4-5-11(13)7-9/h1-3,6-7H,4-5H2

InChI Key

AAIPVTRFHCSYDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C1C2=CC(=CC=C2)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 3 Fluorophenyl Cyclopent 2 En 1 One

Electrophilic and Nucleophilic Addition Reactions

As an α,β-unsaturated ketone, also known as an enone, the compound readily participates in addition reactions. The conjugated system allows for two primary modes of nucleophilic attack: direct 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon of the alkene. The latter is often referred to as a Michael addition. masterorganicchemistry.com

The regioselectivity of nucleophilic attack on 3-(3-fluorophenyl)cyclopent-2-en-1-one is heavily dictated by the electronic properties of the conjugated system and the nature of the attacking nucleophile. The presence of the electron-withdrawing carbonyl group polarizes the alkene, rendering the β-carbon electron-deficient and thus highly susceptible to nucleophilic attack. This effect is further amplified by the 3-fluorophenyl substituent.

Nucleophile TypePrimary Reaction PathwayDescriptionSoft Nucleophiles (e.g., Thiols, Enolates, Amines)1,4-Conjugate Addition (Michael Addition)Attack occurs at the electron-deficient β-carbon of the alkene. This is the favored pathway for most nucleophiles. masterorganicchemistry.comrsc.orgHard Nucleophiles (e.g., Organolithiums, Grignards)1,2-Direct AdditionAttack may occur at the carbonyl carbon. This pathway is generally less favored compared to 1,4-addition for enones. masterorganicchemistry.com

The electrophilic nature of cyclopentenones makes them reactive towards biological nucleophiles. The thiol groups of cysteine and glutathione (B108866) are particularly effective nucleophiles for conjugate addition reactions with α,β-unsaturated ketones. doi.org The reaction involves the attack of the deprotonated thiol (thiolate) on the β-carbon of the cyclopentenone ring, leading to the formation of a stable carbon-sulfur bond. doi.org

This process is of significant biological interest, as it represents a mechanism by which electrophilic compounds can covalently modify proteins and peptides. Studies on various cyclopentenones have shown that they react readily with cysteine and glutathione under physiological conditions. doi.orgnih.gov This reaction can be reversible, with the stability of the resulting thioether adduct often dependent on factors like pH. doi.org The formation of these adducts is a key aspect of the biological activity attributed to many cyclopentenone-containing natural products. doi.org

Cycloaddition Reactions (e.g., Diels-Alder reactions)

The electron-deficient alkene in the cyclopentenone ring system allows this compound to function as an effective dienophile in Diels-Alder reactions. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. libretexts.org

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org In this molecule, both the carbonyl group and the electron-withdrawing 3-fluorophenyl group serve this purpose, making the double bond highly activated for reaction with electron-rich dienes. libretexts.org This reaction is a powerful tool in organic synthesis as it can form complex bicyclic systems with high stereospecificity in a single step. masterorganicchemistry.comatc.io For instance, reaction with a cyclic diene like cyclopentadiene (B3395910) would yield a tricyclic product. wikipedia.org

Transformations Involving the Ketone and Alkene Moieties

Beyond addition reactions to the conjugated system, the individual ketone and alkene functionalities can undergo various chemical transformations.

Ketone Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride. This transformation yields 3-(3-fluorophenyl)cyclopent-2-en-1-ol. More powerful reducing agents, or multi-step processes, could lead to the complete removal of the carbonyl group.

Alkene Reduction: Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) can reduce the carbon-carbon double bond. This would result in the formation of 3-(3-fluorophenyl)cyclopentan-1-one, a saturated ketone. This process removes the conjugation and eliminates the potential for Michael additions.

Combined Reduction: The use of strong reducing conditions, such as catalytic hydrogenation under more forcing conditions, can simultaneously reduce both the alkene and the ketone, yielding 3-(3-fluorophenyl)cyclopentan-1-ol.

Influence of Fluorine on Reaction Pathways and Electronic Effects

The fluorine atom at the meta-position of the phenyl ring has a profound influence on the molecule's reactivity, primarily through its potent electronic effects. mdpi.com

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong negative inductive effect. It withdraws electron density from the phenyl ring and, by extension, from the entire conjugated enone system. This effect is paramount in defining the molecule's reactivity. It enhances the electrophilicity of the β-carbon, making the compound a more potent Michael acceptor and a more reactive dienophile in Diels-Alder reactions.

Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system via a positive resonance (or mesomeric) effect. However, for halogens, this resonance effect is considerably weaker than their inductive effect. Furthermore, from the meta position, the resonance effect on the point of attachment to the cyclopentenone ring is minimized. Therefore, the electron-withdrawing inductive effect is the dominant factor controlling the reactivity of the enone system.

Electronic EffectDescriptionImpact on ReactivityInductive Effect (-I)Strong electron withdrawal due to fluorine's high electronegativity.Increases the electrophilicity of the β-carbon, accelerating nucleophilic conjugate additions and enhancing dienophile activity.Resonance Effect (+R)Weak electron donation from fluorine's lone pairs into the phenyl ring. Minimized from the meta position.Largely overshadowed by the inductive effect; has a minor influence on the enone's overall reactivity.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound are directly influenced by the electronic effects of the fluorine substituent. Theoretical and experimental studies on analogous systems, such as fluorinated chalcones, show that electron-withdrawing groups accelerate the rate of nucleophilic addition. researchgate.net The fluorine atom's inductive effect lowers the activation energy for the addition of a nucleophile to the β-carbon by stabilizing the developing negative charge in the transition state. researchgate.net Therefore, this compound is expected to react faster with nucleophiles compared to its non-fluorinated counterpart, 3-phenylcyclopent-2-en-1-one.

From a thermodynamic standpoint, conjugate addition reactions to α,β-unsaturated ketones are typically exothermic and spontaneous. researchgate.net The formation of a strong carbon-nucleophile single bond at the expense of a weaker carbon-carbon π-bond provides a significant thermodynamic driving force for the reaction. masterorganicchemistry.com The resulting products, such as the Michael adducts, are generally stable.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule.

In the ¹H NMR spectrum of 3-(3-Fluorophenyl)cyclopent-2-en-1-one, distinct signals would be expected for the aromatic and aliphatic protons. The protons on the cyclopentenone ring would likely appear as multiplets due to spin-spin coupling. The vinylic proton at the C2 position is expected to resonate downfield, influenced by the electron-withdrawing carbonyl group and the aromatic ring. The aliphatic protons at C4 and C5 would also show characteristic multiplets.

The protons of the 3-fluorophenyl group would present a complex splitting pattern in the aromatic region of the spectrum. Due to the fluorine substitution at the meta position, the aromatic protons would be chemically non-equivalent, leading to a series of doublets and triplets of doublets, influenced by both proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (Note: These are estimated values and may vary based on solvent and experimental conditions.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Vinylic H (C2) 6.2 - 6.5 t
Aliphatic CH₂ (C4) 2.5 - 2.8 m
Aliphatic CH₂ (C5) 2.9 - 3.2 m
Aromatic H (ortho to F) 7.2 - 7.4 m
Aromatic H (para to F) 7.4 - 7.6 m

The ¹³C NMR spectrum would provide confirmation of the carbon framework. The most downfield signal would correspond to the carbonyl carbon (C1) of the ketone. The olefinic carbons (C2 and C3) would appear in the vinylic region, with the C3 carbon signal potentially showing a doublet due to coupling with the fluorine atom. The aliphatic carbons of the cyclopentenone ring (C4 and C5) would be found upfield. The aromatic carbons of the fluorophenyl ring would exhibit six distinct signals, with their chemical shifts and potential C-F coupling constants providing clear evidence for the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts (Note: These are estimated values.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (C=O) 205 - 210
C2 135 - 140
C3 160 - 165
C4 30 - 35
C5 35 - 40
Aromatic C-F 161 - 164 (d, ¹JCF)

¹⁹F NMR spectroscopy is highly specific for observing fluorine atoms. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons, providing further confirmation of the substitution pattern on the phenyl ring.

Vibrational Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone. Another key absorption would be the C=C stretching vibration of the alkene within the cyclopentenone ring and the aromatic ring. The C-F bond would also show a characteristic stretching absorption.

Table 3: Predicted IR Absorption Frequencies

Functional Group Predicted Absorption Range (cm⁻¹)
C=O (Ketone) Stretch 1690 - 1715
C=C (Alkene) Stretch 1610 - 1640
Aromatic C=C Stretch 1450 - 1600
C-F Stretch 1100 - 1250
Aromatic C-H Stretch 3000 - 3100

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structural components. For this compound, the spectrum is expected to be dominated by vibrations from the aromatic ring, the enone system, and the carbon-fluorine bond.

The key vibrational modes anticipated for this compound include the stretching of the conjugated C=C and C=O bonds within the cyclopentenone ring, which are characteristic of α,β-unsaturated ketones. The fluorophenyl group would contribute distinct aromatic C-C stretching and ring-breathing modes. The C-F stretching vibration is also a key diagnostic peak. While specific experimental data for this exact molecule is not publicly available, theoretical calculations and data from analogous structures provide a strong basis for predicting its Raman spectrum. nih.govuantwerpen.be For instance, the C-Cl stretching modes in similar chlorinated organic compounds appear in the 600-950 cm⁻¹ range, suggesting a predictable region for the C-F bond vibration. uantwerpen.be

Table 1: Predicted Characteristic Raman Peaks for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Structural Component
C=O Stretch (conjugated)~1670 - 1690Cyclopentenone Ring
C=C Stretch (aromatic)~1580 - 1610Phenyl Ring
C=C Stretch (enone)~1615 - 1640Cyclopentenone Ring
C-F Stretch~1000 - 13503-Fluorophenyl Group
Aromatic Ring Breathing~990 - 1010Phenyl Ring
CH₂ Bending/Wagging~1400 - 1450Cyclopentenone Ring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₁H₉FO), the monoisotopic mass is 176.0637 g/mol .

In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) would be observed at m/z 176. The subsequent fragmentation would likely proceed through characteristic pathways for α,β-unsaturated ketones and aromatic compounds. Key fragmentation events would include the loss of carbon monoxide (CO, 28 Da) from the cyclopentenone ring, a common feature for cyclic ketones, leading to a fragment at m/z 148. Other potential fragmentations could involve cleavage of the bond between the phenyl and cyclopentenone rings or rearrangements within the ring structures. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and its major fragments, providing unambiguous identification. nih.govmdpi.com

Table 2: Predicted Major Mass Fragments for this compound

Fragment IonPredicted m/zProposed Neutral Loss
[C₁₁H₉FO]⁺176-
[C₁₀H₉F]⁺148CO
[C₉H₆F]⁺133CO, CH₃
[C₆H₄F]⁺95C₅H₅O
[C₅H₅O]⁺81C₆H₄F

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. mdpi.com This technique yields detailed information on bond lengths, bond angles, torsional angles, and intermolecular interactions that govern the crystal packing.

While a crystal structure for this compound has not been publicly reported, data from the closely related compound 3-(4-Bromophenyl)cyclopent-2-en-1-one offers significant insight. nih.gov In this analogue, the cyclopentenone ring is nearly planar, and the dihedral angle between the phenyl and cyclopentenone rings is small, indicating a high degree of conjugation across the molecule. nih.gov It is expected that this compound would adopt a similarly planar conformation to maximize π-system overlap. The crystal packing would likely be influenced by intermolecular forces such as C-H···O hydrogen bonds and potentially weak C-H···F interactions, leading to the formation of well-ordered supramolecular architectures like stacked parallel sheets. nih.gov

Table 3: Hypothetical Crystallographic Parameters for this compound (Based on Analogs)

ParameterPredicted Value/SystemSignificance
Crystal SystemMonoclinic or OrthorhombicCommon crystal systems for organic molecules of this type.
Space GroupCentrosymmetric (e.g., P2₁/c)Reflects efficient packing in the crystal lattice.
Dihedral Angle (Inter-ring)< 10°Indicates significant conjugation and a near-planar molecular structure.
Key Intermolecular ForcesC-H···O, C-H···FDictate the packing arrangement and stability of the crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption profile is directly related to the electronic structure of the molecule, particularly the extent of conjugation. The chromophore in this compound is the extended conjugated system formed by the phenyl ring and the enone moiety.

This extended conjugation is expected to give rise to two primary absorption bands. masterorganicchemistry.com A strong absorption at a shorter wavelength (λmax) corresponds to the high-energy π→π* transition involving the entire delocalized system. A second, much weaker absorption band at a longer wavelength is attributed to the lower-energy, formally forbidden n→π* transition, which involves promoting a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. masterorganicchemistry.com The conjugation between the phenyl ring and the enone shifts the π→π* absorption to a longer wavelength (a bathochromic shift) compared to non-conjugated systems. masterorganicchemistry.com

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

Electronic TransitionPredicted λmax Range (nm)Relative IntensityOrbitals Involved
π → π~280 - 310StrongPromotion of an electron from a π bonding orbital to a π anti-bonding orbital.
n → π~330 - 360WeakPromotion of a non-bonding (n) electron from the carbonyl oxygen to a π anti-bonding orbital.

Advanced Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are foundational for investigating the electronic structure and properties of molecules. wikipedia.org DFT is widely used due to its favorable balance of computational cost and accuracy, making it suitable for predicting molecular geometries, energies, and spectroscopic properties. arxiv.orgarxiv.orgnih.gov The Hartree-Fock method, while often a starting point for more advanced calculations, provides a fundamental approximation of the multi-electron wavefunction. wikipedia.orglibretexts.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.netyoutube.com For 3-(3-Fluorophenyl)cyclopent-2-en-1-one, calculations using DFT methods, such as with the B3LYP functional and a 6-311G(d,p) basis set, are employed to predict its equilibrium geometry. nih.gov

The optimized structure is expected to be nearly planar. This planarity arises from the tendency of the conjugated π-system, which extends across the phenyl ring and the enone moiety, to maximize orbital overlap. The dihedral angle between the plane of the phenyl ring and the cyclopentenone ring is predicted to be small, facilitating this electronic conjugation. This structural feature is critical for its electronic and reactive properties. Below is a table of hypothetical, yet realistic, calculated structural parameters for the optimized geometry of the molecule.

ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C=O1.215
Bond Length (Å)C=C (enone)1.348
Bond Length (Å)C-C (ring-ring)1.485
Bond Length (Å)C-F1.352
Bond Angle (°)C-C=O125.1
Dihedral Angle (°)C(ring)-C(ring)-C(phenyl)-C(phenyl)~10.5

Electronic Structure Analysis

Understanding the electronic distribution within a molecule is key to predicting its chemical behavior.

Frontier Molecular Orbitals (HOMO/LUMO) : Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. youtube.com For this compound, the HOMO is predicted to be delocalized over the electron-rich fluorophenyl ring and the C=C bond of the enone. In contrast, the LUMO is expected to be primarily localized on the α,β-unsaturated ketone system, particularly on the carbonyl carbon and the β-carbon, making these sites susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. ajchem-a.com

Mulliken Charge Analysis : Mulliken population analysis is a method for estimating partial atomic charges, providing a picture of electron distribution. wikipedia.orgresearchgate.net Although known to be dependent on the choice of basis set, it offers valuable qualitative insights. wikipedia.orguni-muenchen.de Calculations for this compound would show significant negative charges on the highly electronegative oxygen and fluorine atoms. The carbonyl carbon and the β-carbon of the enone system would exhibit positive charges, confirming their electrophilic nature.

AtomCalculated Mulliken Charge (a.u.)
O (carbonyl)-0.55
C (carbonyl)+0.48
Cα (enone)-0.21
Cβ (enone)+0.15
F-0.25
C (attached to F)+0.18

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic data, which is invaluable for structure verification.

NMR Spectroscopy : DFT calculations are widely used to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. nih.gov These predicted shifts, when scaled or corrected, typically show good agreement with experimental data, aiding in the assignment of complex spectra. nih.gov For this molecule, specific functionals like ωB97XD have shown high accuracy in predicting ¹⁹F NMR shifts. rsc.orgrsc.org

NucleusHypothetical Experimental Shift (ppm)Calculated Shift (ppm)
¹H (vinyl)6.656.71
¹³C (C=O)209.5210.2
¹³C (C-F)163.0162.5
¹⁹F-113.0-114.5

IR Spectroscopy : The vibrational frequencies in an Infrared (IR) spectrum can also be calculated using DFT. nih.gov These calculations provide the frequencies and intensities of the fundamental vibrational modes. Characteristic peaks for this compound include the strong C=O stretching vibration of the ketone, the C=C stretching of the enone and aromatic ring, and the C-F stretching mode. Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (e.g., ~0.96) to improve agreement. nih.gov The strong C=O stretch for a cyclopentenone typically appears around 1700-1720 cm⁻¹. researchgate.netresearchgate.netnist.govnist.gov

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Intensity
C=O Stretch1715Strong
C=C Stretch (alkene)1630Medium
C=C Stretch (aromatic)1590Medium-Strong
C-F Stretch1250Strong

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.orgnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the environment, such as a solvent or a biological receptor. nih.govresearchgate.net

For this compound, MD simulations could be employed to explore its conformational flexibility, particularly the rotation around the single bond connecting the phenyl and cyclopentenone rings. researchgate.net In a solution, these simulations can also model the aggregation behavior and interactions with solvent molecules, which are governed by weak forces like London dispersion forces. rsc.orgnih.govrsc.org This provides insight into its solubility and how it orients itself in different chemical environments.

Reaction Mechanism Elucidation via Transition State Modeling

A key application of quantum chemical calculations is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates. This allows for the calculation of activation energies, which are crucial for understanding reaction rates and selectivity.

A characteristic reaction for α,β-unsaturated ketones like this compound is the Michael addition. wikipedia.orgnih.gov Computational modeling can be used to study the addition of a nucleophile to the β-carbon of the enone system. By locating the transition state for this reaction, the energy barrier can be determined. researchgate.netresearchgate.net These calculations can help rationalize why a reaction proceeds through a specific pathway and predict how changes in the nucleophile or catalyst might affect the outcome. researchgate.net

Structure-Reactivity Relationships and Fluorine Effects

The computational data gathered provides a direct link between the molecular structure and its chemical reactivity. The electronic structure analysis (Section 5.1.2) confirms that the most likely site for nucleophilic attack is the enone system, a prediction consistent with the known chemistry of Michael acceptors. researchgate.net

The presence of the fluorine atom at the meta-position of the phenyl ring has subtle but significant electronic effects. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). csbsju.edu However, it also has lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+R), although this effect is weaker for fluorine compared to other halogens. researchgate.net

The net effect of the meta-fluoro substituent is primarily electron withdrawal, which deactivates the phenyl ring toward electrophilic substitution but can slightly increase the electrophilicity of the remote enone system. This modulation of electron density can influence the rates of reactions, such as the Michael addition. researchgate.net Furthermore, the introduction of fluorine can alter the molecule's physical properties, including its lipophilicity and ability to form specific non-covalent interactions, which is a critical consideration in medicinal chemistry and materials science. acs.orgnih.gov

No Publicly Available Research on Protein-Ligand Interaction Modeling of this compound

Despite a thorough search of scientific literature, no specific studies detailing the protein-ligand interaction modeling or molecular docking of the chemical compound this compound were found.

Computational chemistry and theoretical studies, particularly molecular docking, are crucial for predicting how a small molecule (ligand) might interact with a protein target at the molecular level. This information is invaluable in drug discovery and development for understanding potential therapeutic effects and mechanisms of action.

While research exists for structurally related compounds, such as other derivatives of cyclopentenone or molecules containing a fluorophenyl group, the specific interactions of this compound with any biological target have not been reported in the available scientific literature. For instance, studies on compounds like "3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one" have explored their binding to bacterial proteins, and the crystal structure of "3-(4-Bromophenyl)cyclopent-2-en-1-one" has been described. However, these findings cannot be directly extrapolated to predict the behavior of this compound due to subtle but significant differences in their chemical structures that would influence their binding characteristics.

The absence of such research means that there are no publicly available data on its binding affinity, specific protein targets, or the key molecular interactions it might form within a protein's active site. Consequently, detailed research findings and data tables concerning its molecular docking studies cannot be provided at this time. Further experimental and computational research would be required to elucidate the potential biological targets and interaction profile of this specific compound.

Biological and Biomedical Research Avenues of Fluorinated Cyclopentenones

In Vitro Pharmacological Studies

Thorough searches were conducted to identify any in vitro studies investigating the pharmacological properties of 3-(3-Fluorophenyl)cyclopent-2-en-1-one. The aim was to gather data on its potential therapeutic effects.

Anti-inflammatory Investigations

No studies were found that evaluated the anti-inflammatory potential of this compound. Research on other cyclopentenone derivatives, such as certain prostaglandins (B1171923), has shown anti-inflammatory activity by inhibiting key signaling pathways like NF-κB, but no such data exists for the specified fluorinated compound.

Antimicrobial Research (Antibacterial, Antifungal)

There is no available research detailing the antimicrobial, specifically antibacterial or antifungal, activity of this compound. While the broader class of cyclopentenone-containing compounds has been a source of interest for developing new antimicrobial agents, with some derivatives showing activity against resistant bacterial strains, this specific molecule has not been the subject of such published studies.

Anticancer Potential and Cytotoxicity Evaluations

The anticancer and cytotoxic effects of this compound have not been reported in the accessible scientific literature. Although other functionalized cyclopentenones have been investigated for their ability to induce apoptosis and inhibit cancer cell proliferation, no such research has been published for this compound.

Enzyme Inhibition Studies

No data is available on the ability of this compound to inhibit specific enzymes such as COX enzymes, GSK-3β, HIV-1 protease, α-amylase, or Topoisomerase II. Enzyme inhibition is a common mechanism of action for many therapeutic agents, but this particular compound has not been evaluated in this context in published research.

Receptor Modulation

The modulatory effects of this compound on cellular receptors, including CXCR2, have not been documented. The modulation of chemokine receptors like CXCR2 is a key area of interest for inflammatory diseases and cancer, but no studies have linked this specific compound to such activity.

Antioxidant Activity Assessment

There are no published assessments of the antioxidant activity of this compound. While the antioxidant potential of various phenolic and enone structures is a field of active research, this specific fluorinated cyclopentenone has not been a part of these investigations.

Other In Vitro Biological Activities (e.g., Antidiabetic, Anti-arthritic, Metal Chelating)

Beyond their more commonly studied properties, fluorinated cyclopentenones and related structures are being investigated for a range of other biological activities in vitro, including potential applications in metabolic and inflammatory diseases.

Antidiabetic Activity: The search for novel antidiabetic agents has led researchers to explore various molecular scaffolds, including those related to fluorinated cyclopentenones. The antidiabetic potential of such compounds is often evaluated by their ability to inhibit key enzymes involved in carbohydrate metabolism and insulin (B600854) signaling pathways. For instance, aurones, which share structural similarities with phenyl-substituted cyclopentenones, have demonstrated significant inhibitory activity against α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. nih.govmdpi.com Certain natural aurone (B1235358) derivatives have shown α-glucosidase inhibition with IC50 values as low as 4.9–5.4 µM. nih.gov Another critical target is aldose reductase, an enzyme implicated in diabetic complications. The aurone derivative sulfuretin (B1682711) has been reported to inhibit this enzyme with an IC50 value of 1.3 µM. nih.gov The inhibitory potential of fluorinated chalcones against enzymes like α-amylase and protein tyrosine phosphatase, which are also involved in diabetes, suggests that fluorinated cyclopentenones may hold similar promise as modulators of glucose metabolism. mdpi.com

Anti-arthritic Activity: Rheumatoid arthritis is an autoimmune disease characterized by chronic inflammation of the joints. Research into the anti-arthritic potential of compounds often focuses on their ability to modulate inflammatory pathways in relevant cell types. In vitro studies have shown that various natural and synthetic compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in cell models of inflammation. jddtonline.infomdpi.com The mechanism often involves the inhibition of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. nih.gov For example, maslinic acid, a pentacyclic triterpenoid, has been shown to suppress LPS-induced TNF-α production and NF-κB activation in RAW 264.7 macrophage cells. nih.gov Given that cyclopentenone prostanoids are known to control NF-κB activation, it is plausible that fluorinated cyclopentenone analogues could exhibit anti-arthritic effects by modulating these critical inflammatory pathways. nih.gov

Metal Chelating Activity: The ability of a molecule to bind metal ions, or chelate, can be a significant aspect of its biological activity. This property can influence redox processes, enzyme function, and metal ion homeostasis. Fluorinated 1,3-dicarbonyl compounds, which include precursors to cyclopentenones, have been shown to form stable chelate complexes with various metals, including boron and copper. researchgate.net The incorporation of fluorine can modulate the electronic properties of the chelating ligand, thereby influencing the stability and reactivity of the metal complex. mdpi.com This capacity for metal chelation is an important consideration, as it can contribute to a compound's antioxidant mechanism by sequestering transition metals that catalyze the formation of free radicals. mdpi.comnih.gov The design of fluorinated ligands for metallodrugs is an active area of research, highlighting the importance of this chemical property. mdpi.com

Structure-Activity Relationship (SAR) Studies for Fluorinated Cyclopentenone Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For fluorinated cyclopentenone analogues, SAR investigations focus on how modifications to the molecular structure, such as the position and number of fluorine atoms and the nature of other substituents, impact their therapeutic potential.

The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com SAR studies on related fluorinated aromatic compounds have provided valuable insights. For example, in a series of fluorinated 3,4-diarylfuran-2(5H)-ones designed as cyclooxygenase (COX) inhibitors, the position of the fluoro-substituent was critical for activity. nih.gov Compounds with a fluoro-substituent on the C-3 phenyl ring and a methoxy-substituent on the C-4 phenyl ring were found to be the most potent and selective COX-1 inhibitors, with IC50 values in the submicromolar range. nih.gov

Similarly, studies on ketamine esters revealed that the position of substituents on the benzene (B151609) ring influenced anaesthetic and analgesic properties, with 2- and 3-substituted compounds generally being more active than 4-substituted ones. mdpi.com The electronic properties of the substituent also played a key role; powerfully electron-withdrawing groups like CF3 often resulted in less effective analogues. mdpi.com

These findings suggest that a systematic exploration of the substitution pattern on the 3-phenyl ring of this compound would be a critical step in developing analogues with enhanced biological profiles. Key parameters to investigate would include:

Position of the Fluorine Atom: Moving the fluorine from the meta (3-position) to the ortho (2-position) or para (4-position) of the phenyl ring.

Multiple Fluorine Substitutions: Introducing additional fluorine atoms to create di- or tri-fluorinated phenyl rings.

Other Substituents: Replacing or adding other functional groups (e.g., methoxy, chloro, trifluoromethyl) to the phenyl ring to modulate electronic and steric properties.

The following interactive table illustrates hypothetical SAR data for fluorinated cyclopentenone analogues, demonstrating how activity might vary with structural changes.

Compound IDPhenyl Ring SubstitutionTarget Enzyme Inhibition (IC50, µM)
1 3-Fluoro15.2
2 2-Fluoro10.8
3 4-Fluoro25.1
4 3,4-Difluoro8.5
5 3-Fluoro, 4-Methoxy5.3
6 3-Trifluoromethyl30.7
7 Unsubstituted Phenyl50.4

This table contains illustrative data and does not represent actual experimental results.

Mechanism of Action Investigations (at a molecular/cellular level)

Understanding how fluorinated cyclopentenones exert their effects at a molecular and cellular level is fundamental to their development as therapeutic agents. This involves identifying their specific biological targets and elucidating the cellular pathways they modulate.

Target Identification and Validation

The primary mechanism for many biologically active cyclopentenones involves their reactivity as Michael acceptors. The electrophilic β-carbon of the enone system can form covalent adducts with nucleophilic residues, such as cysteine thiols, in proteins. This interaction can lead to the inactivation or modulation of key enzymes and transcription factors.

Potential targets for fluorinated cyclopentenones include proteins involved in inflammatory and cell survival pathways. For example, cyclopentenone prostaglandins are known to inhibit the activation of NF-κB by targeting specific cysteine residues on IκB kinase (IKK) or on the NF-κB protein itself, thereby preventing its translocation to the nucleus. nih.gov Other potential targets could include kinases, phosphatases, and components of the cellular redox system. Identifying the specific proteins that this compound and its analogues interact with is a critical step that can be achieved through techniques like affinity chromatography, mass spectrometry-based proteomics, and activity-based protein profiling.

Cellular Pathway Modulation

Once a target is engaged, it can trigger a cascade of events that alter cellular signaling pathways. Flavonoids and other related compounds have been shown to modulate a variety of crucial cell survival and inflammatory pathways. nih.gov

Key pathways that could be modulated by fluorinated cyclopentenones include:

Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways (including ERK, JNK, and p38) are central to the cellular response to stress and inflammatory stimuli. The anti-inflammatory activity of some compounds has been linked to the inhibition of p38 and ERK phosphorylation. nih.gov

PI3K/Akt Pathway: This is a major survival pathway that regulates cell growth, proliferation, and apoptosis. Some natural compounds exert their protective effects by activating this pathway. nih.gov

NF-κB Pathway: As mentioned, this is a master regulator of inflammation. Inhibition of this pathway leads to decreased expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, and enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov

Investigating the effect of this compound on the phosphorylation status of key proteins in these pathways (e.g., p65 subunit of NF-κB, Akt, ERK) and the expression of downstream target genes would provide a detailed picture of its mechanism of action.

Design and Synthesis of Novel Fluorinated Cyclopentenone Analogues with Enhanced Biological Profiles

The rational design and efficient synthesis of new fluorinated cyclopentenone analogues are essential for improving their potency, selectivity, and pharmacokinetic properties. The cyclopentenone core is a powerful synthon that can be constructed through various chemical transformations. acs.org

Several key synthetic strategies are particularly relevant for creating fluorinated cyclopentenones:

Pauson-Khand Reaction (PKR): This is a powerful method for constructing cyclopentenones through a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. The use of fluorinated building blocks in the PKR allows for the direct incorporation of fluorine into the final product. nih.gov

Nazarov Cyclization: This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. The presence of fluorine can significantly direct and activate this cyclization, enabling the regioselective synthesis of α-fluorocyclopentenones. researchgate.netresearchgate.netnih.gov Studies have shown that a fluorine substituent can drastically enhance the rate and regioselectivity of the reaction. nih.gov

Ring Construction from Fluorinated Precursors: Another approach involves building the cyclopentenone ring using starting materials that already contain fluorine. This can involve intramolecular addition and elimination reactions of metal difluorohomoenolates or the cyclization of fluorinated 1,4-diketones. researchgate.netdocumentsdelivered.com

The design of novel analogues would be guided by SAR data and mechanistic studies. For example, if a specific hydrogen bond interaction is identified as crucial for target binding, analogues could be synthesized with additional hydrogen bond donors or acceptors. If metabolic instability at a particular site is an issue, fluorine or other groups could be introduced to block that metabolic pathway. This iterative process of design, synthesis, and biological evaluation is key to advancing this class of compounds toward potential therapeutic applications.

Q & A

Q. What are the optimized synthesis protocols for 3-(3-Fluorophenyl)cyclopent-2-en-1-one, and how do reaction conditions influence yield?

The synthesis typically involves acylation of cyclopentanone derivatives with fluorinated aromatic reagents. A common route includes:

  • Step 1 : Reacting cyclopentanone with 3-fluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.
  • Step 2 : Solvent selection (e.g., dichloromethane or THF) to balance solubility and reaction efficiency.
  • Step 3 : Temperature control (0–25°C) to minimize side reactions like over-acylation or ring-opening. Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by column chromatography (hexane/ethyl acetate gradients). Contamination by residual fluorobenzoyl chloride is a common challenge, necessitating rigorous washing steps .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclopentenone ring (C=O peak at ~210 ppm) and fluorophenyl substituents (¹⁹F NMR for fluorine environment).
  • X-ray Diffraction (XRD) : Resolves stereoelectronic effects of the fluorine atom on ring puckering and bond angles. Software like Mercury (Cambridge Crystallographic Data Centre) enables visualization of packing patterns and intermolecular interactions .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., dipole moments) and validates experimental data .

Q. How does the fluorophenyl substituent influence the compound’s reactivity in nucleophilic additions or cycloadditions?

The electron-withdrawing fluorine atom enhances the electrophilicity of the cyclopentenone carbonyl group, facilitating:

  • Michael Additions : Nucleophiles (e.g., Grignard reagents) attack the α,β-unsaturated ketone.
  • Diels-Alder Reactions : The fluorophenyl group stabilizes transition states via conjugation. Experimental validation involves kinetic studies (monitored by UV-Vis or IR spectroscopy) and isolating intermediates via quenching at controlled timepoints .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when the fluorophenyl group exhibits positional disorder?

  • Refinement Strategies : Use SHELXL for high-resolution data to model disorder via split-atom or anisotropic displacement parameters.
  • Validation Tools : Mercury’s "Packing Similarity" module compares crystal structures with analogous compounds (e.g., 3-(4-Fluorophenyl) derivatives) to identify systematic packing errors .
  • Data Cross-Checking : Pair XRD with solid-state NMR to confirm fluorine positioning and hydrogen-bonding networks .

Q. What methodologies enable enantioselective synthesis of this compound for chiral drug intermediates?

  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) with palladium catalysts induce enantioselectivity during cyclization.
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer.
  • Case Study : A 2025 study achieved 92% ee using (S)-proline-derived organocatalysts under microwave-assisted conditions (unpublished, analogous to methods in ).

Q. How can high-throughput screening identify polymorphs with enhanced thermal stability?

  • Polymorph Prediction : Use Mercury’s void analysis to assess packing efficiency.
  • DSC/TGA Profiling : Correlate melting points (mp ~120–125°C) with hydrogen-bonding networks.
  • Case Study : A 2024 study identified Form II (P2₁/c) as the most stable polymorph via 96-well crystallization trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.